Cat. No.




M. F:


M. Wt:

157.1 g/mol

InChI Key:




* For research use only. Not for human or veterinary use.
Description T-705 is an antiviral agent that inhibits influenza A, B, and C (IC50s = 0.013-0.48 µg/ml) without inducing cytotoxicity up to 1,000 µg/ml. It inhibits a neuraminidase-resistant influenza strain (GS4071-resistant;  IC50 = 0.095 µg/ml) and RNA viruses (IC50s = 4.8-41 µg/ml) but not DNA viruses at concentrations greater than 100 µg/ml. It is active against a variety of viruses, including bunyavirus, arenavirus, and West Nile virus in vitro and in vivo in mice. T-705 undergoes phosphoribosylation to form T-705-RTP, which inhibits RNA-dependent RNA polymerase (RdRp) in RNA viruses. In mice infected with influenza virus, T-705 (200 mg/kg once daily) decreases the rate of mortality and reduces the lung virus yield in a dose-dependent manner at doses ranging from 50-200 mg/kg per day.
Favipiravir (T-705) is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative (favipiravir-ribofuranosyl-5'-triphosphate) by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Scientists have conducted intensive studies on its antiviral properties against wide range of RNA viruses such as influenza, West Nile, and Ebola viruses both in vitro and in vivo. Favipiravir has been shown to give 100% protection against aerosol Ebola virus E718 infection in immune-deficient mice as well as inhibiting Ebola virus infection in cell culture. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir was identified to have activity in vitro against SARS-CoV-2, albeit requiring a high concentration compared with remdesivir.
CAS RN 259793-96-9
Product Name Favipiravir
Molecular Formula C5H4FN3O2
Molecular Weight 157.1 g/mol
IUPAC Name 5-fluoro-2-oxo-1H-pyrazine-3-carboxamide
InChI InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)
Isomeric SMILES C1=C(N=C(C(=N1)O)C(=O)N)F
Canonical SMILES C1=C(N=C(C(=O)N1)C(=O)N)F
Appearance Off-White to Light Orange Solid
Application Antivirals
Melting Point 187℃ to 193℃
Other CAS RN 259793-96-9
Purity 99%
Solubility DMSO (Slightly), Methanol (Slightly)
Synonyms Favipiravir;  T705;  T-705;  T 705;  Avigan;  259793-96-9;  6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide;  6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide;  6-Fluoro-3-hydroxy-2-pyrazinecarboxamide;  T 705 (Pharmaceutical)
Targets DNA & RNA Polymerase
Origin of Product United States

1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj J; Reaction! research group. Modeling favipiravir antiviral efficacy against emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print] Review. PubMed PMID: 32198838. 2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi: 10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453. 3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A, Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi: 10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218. 4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R, Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar 3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID: 32124919. 5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi: 10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID: 32097670. 6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi: 10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed Central PMCID: PMC7034780. 7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii: jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885. 8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS) treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020 Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed PMID: 31673977. 9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N, Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi: 10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666. 10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y, Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.